鸟苷水合物

描述

Guanosine Hydrate is a purine nucleoside that has different biological applications . It is a substrate for a wide range of G-protein coupled receptor (GPCR) GTPases, as well as cell signaling and cycling-associated guanine nucleotide exchange factors .

Synthesis Analysis

Guanosine Hydrate can be synthesized and enhanced through its covalently grafting on polyvinyl alcohol (PVA), chitosan (CS), and cellulose (CL) .Molecular Structure Analysis

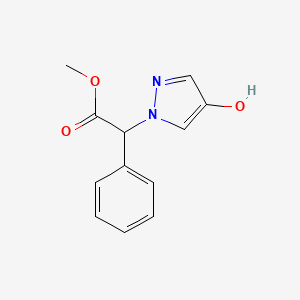

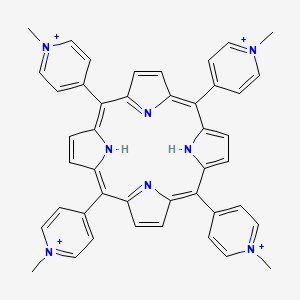

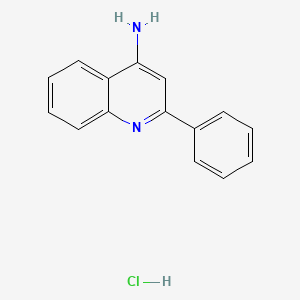

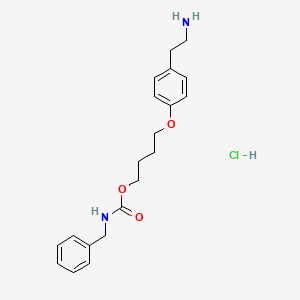

Guanosine Hydrate has a molecular formula of C10H15N5O6 . It has an average mass of 301.256 Da and a monoisotopic mass of 301.102234 Da .Chemical Reactions Analysis

Guanosine Hydrate can form complexes with water molecules, which can profoundly influence its physicochemical properties . The addition of water molecules increases the experimental adiabatic detachment (ADE) and vertical detachment energy (VDE) by 0.5−0.1 eV, depending on the cluster size .Physical And Chemical Properties Analysis

Guanosine Hydrate is a white, crystalline powder with no odor and a mild saline taste . It is very soluble in acetic acid, slightly soluble in water, and insoluble in ethanol, diethyl ether, benzene, and chloroform .科学研究应用

神经保护和抗氧化性质

星形胶质细胞中的神经保护作用

鸟苷,一种以鸟嘌呤为基础的嘌呤,已显示出抗氧化性质,并对C6星形胶质细胞的氧化损伤具有保护作用。它通过激活血红素氧合酶1途径有效减轻细胞毒性,并调节胶质、氧化和炎症反应,提供显著的神经保护作用(Quincozes-Santos等,2014)。

抗抑郁样效应和海马保护

鸟苷在动物模型中表现出抗抑郁样性质,与海马氧化应激的调节相关。它有效减少海马中的行为改变和氧化损伤,表明其在情绪障碍中的潜在治疗应用(Bettio et al., 2014)。

超分子应用和材料科学

凝胶化和水凝胶形成

鸟苷衍生物可以通过金属阳离子存在时的鸟嘌呤四聚体(G-四聚体)形成稳定的超分子水凝胶。这些水凝胶展示了在生物活性物质的控制释放方面的显著潜力,并在材料科学和药物传递方面具有应用(Sreenivasachary & Lehn, 2005)。

生物活性分子的控制释放

基于鸟苷的水凝胶能够包裹和选择性释放各种生物活性分子,如阿昔洛韦、维生素C和万古霉素。这意味着在靶向药物传递和组织工程方面具有潜在应用(Sreenivasachary & Lehn, 2008)。

相变和结晶

- 连续结晶中的相变: 对鸟苷5-磷酸酸钠(GMP)的相变进行了研究,与鸟苷水合物密切相关。这些研究为优化工业和制药应用中的结晶过程提供了见解(Nguyen et al., 2011)。

神经药理学和脑疾病

治疗神经退行性疾病的潜力

研究表明,鸟苷在调节神经营养和神经保护效应方面发挥作用,显示出在治疗帕金森病和阿尔茨海默病等神经退行性疾病以及脑损伤响应中的潜力(Lanznaster et al., 2016)。

抗帕金森病功效

鸟苷已显示出在啮齿动物运动障碍模型中逆转运动障碍的有效性,表明其作为抗帕金森病药物的潜力。这一发现对于开发帕金森病的新治疗方法具有重要意义(Massari et al., 2017)。

作用机制

Guanosine is required for an RNA splicing reaction in mRNA, where a “self-splicing” intron removes itself from the mRNA message by cutting at both ends, re-ligating, and leaving just the exons on either side to be translated into protein . It can also be phosphorylated to become GMP (guanosine monophosphate), cGMP (cyclic guanosine monophosphate), GDP (guanosine diphosphate) and GTP (guanosine triphosphate) which are factors in signal transduction pathways .

安全和危害

未来方向

There is a growing interest in the self-assembly of Guanosine and its derivatives for devising programmable supramolecular biomaterials including hydrogels . Future research may focus on preparing Guanosine-based supramolecular hydrogels with longer lifespan, unique physicochemical properties, and biological activities for a broad range of biological and medical applications .

属性

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHNAJLCEKPFHB-GWTDSMLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50901952 | |

| Record name | Guanosine hydrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1143525-19-2 | |

| Record name | Guanosine hydrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide](/img/structure/B1486999.png)